molecular formula C17H15N3O4 B4554545 N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B4554545
M. Wt: 325.32 g/mol
InChI Key: CCGXDYHXUIDZEN-UHFFFAOYSA-N
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Description

N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a useful research compound. Its molecular formula is C17H15N3O4 and its molecular weight is 325.32 g/mol. The purity is usually 95%.
The exact mass of the compound N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is 325.10625597 g/mol and the complexity rating of the compound is 450. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Agents

Pyrazole derivatives have been synthesized and evaluated for their antibacterial activity, particularly against strains such as Staphylococcus aureus and Bacillus subtilis. The synthesis of novel Schiff bases derived from pyrazol-5-one and 2-aminobenzothiazole has shown promising results in fighting bacterial infections without being cytotoxic to mammalian cells, suggesting their potential as antibacterial agents (Palkar et al., 2017).

Antimicrobial and Anticancer Agents

The design and synthesis of pyrazole derivatives have been explored for their antimicrobial and anticancer properties. For example, bis-α,β-unsaturated ketones and related compounds have been synthesized to assess their efficacy against various microbial strains and to evaluate their cytotoxicity towards cancer cell lines, indicating the potential of pyrazole derivatives in developing new therapeutic agents (Altalbawy, 2013).

Insecticidal Activity

Research into pyrazole amide derivatives has revealed that some compounds exhibit promising insecticidal activity, particularly against pests like the cotton bollworm. This suggests the potential of pyrazole derivatives in agricultural applications to protect crops from pests without harmful effects on non-target organisms (Deng et al., 2016).

Anti-Leukemia Agents

Synthesis of furopyrazole analogs has demonstrated significant cytotoxicity against leukemia cell lines, indicating their potential as anti-leukemia agents. These compounds have been shown to induce cell differentiation and apoptosis, offering a novel approach to leukemia treatment (Chou et al., 2007).

Safety and Hazards

Without specific data, it’s difficult to assess the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Properties

IUPAC Name

N-[2-(furan-2-ylmethyl)pyrazol-3-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c21-17(15-11-23-13-5-1-2-6-14(13)24-15)19-16-7-8-18-20(16)10-12-4-3-9-22-12/h1-9,15H,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGXDYHXUIDZEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=NN3CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 2
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N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 4
N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 5
N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
N-{1-[(furan-2-yl)methyl]-1H-pyrazol-5-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.